![molecular formula C34H44N4O3S B2602766 5-(1,3-benzodioxol-5-ylmethylene)-2-[(3,7-dimethyl-6-octenyl)sulfanyl]-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3,5-dihydro-4H-imidazol-4-one CAS No. 865659-83-2](/img/structure/B2602766.png)
5-(1,3-benzodioxol-5-ylmethylene)-2-[(3,7-dimethyl-6-octenyl)sulfanyl]-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3,5-dihydro-4H-imidazol-4-one
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Description
5-(1,3-benzodioxol-5-ylmethylene)-2-[(3,7-dimethyl-6-octenyl)sulfanyl]-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3,5-dihydro-4H-imidazol-4-one is a useful research compound. Its molecular formula is C34H44N4O3S and its molecular weight is 588.81. The purity is usually 95%.
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Biological Activity
The compound 5-(1,3-benzodioxol-5-ylmethylene)-2-[(3,7-dimethyl-6-octenyl)sulfanyl]-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3,5-dihydro-4H-imidazol-4-one (CAS No. not specified) is a complex organic molecule with potential biological activities. Its unique structural components suggest possible pharmacological properties, particularly in medicinal chemistry.
- Molecular Formula : C34H44N4O3S
- Molecular Weight : 588.80316 g/mol
- Structural Features : The compound features a benzodioxole moiety, which is often associated with various biological activities including antioxidant and anti-inflammatory effects.
Biological Activity Overview
Research into the biological activity of this compound is limited; however, related compounds within its structural class have been studied for various pharmacological effects. Notably, compounds with similar imidazole and benzodioxole structures have demonstrated:
- Antimicrobial Activity : Several derivatives exhibit significant antibacterial and antifungal properties. For instance, related imidazole derivatives have shown effectiveness against multiple bacterial strains with low MIC values (minimum inhibitory concentration) .
- Anticancer Properties : Compounds featuring imidazole rings have been reported to possess anticancer activities. For example, hybrid derivatives of imidazole and quinoline have shown selective antitumor activity against specific cancer cell lines .
- Anti-inflammatory Effects : Some benzodioxole-containing compounds have been noted for their ability to inhibit nitric oxide production in macrophages, suggesting potential anti-inflammatory properties .
Antimicrobial Activity
A study evaluated various synthesized compounds for their antibacterial and antifungal activities. The results indicated that certain derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. The most effective compounds had MIC values significantly lower than standard antibiotics .
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
Compound A | 0.12 | Bacterial |
Compound B | 0.49 | Fungal |
Anticancer Activity
Research on hybrid imidazole derivatives has shown promise in treating different cancer types. For instance, a compound with a similar structure exhibited a high degree of selectivity and potency against renal cancer cells (A498) and breast cancer cells (MDA-MB-468) .
Compound | Cancer Type | IC50 (µM) |
---|---|---|
Compound X | Renal Cancer A498 | 0.05 |
Compound Y | Breast Cancer MDA-MB-468 | 0.07 |
Anti-inflammatory Mechanisms
The anti-inflammatory potential of related compounds was assessed through their ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These findings indicate that compounds structurally similar to the target compound may offer therapeutic benefits in inflammatory diseases .
Properties
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(3,7-dimethyloct-6-enylsulfanyl)-3-[[4-(2,6-dimethylphenyl)piperazin-1-yl]methyl]imidazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44N4O3S/c1-24(2)8-6-9-25(3)14-19-42-34-35-29(20-28-12-13-30-31(21-28)41-23-40-30)33(39)38(34)22-36-15-17-37(18-16-36)32-26(4)10-7-11-27(32)5/h7-8,10-13,20-21,25H,6,9,14-19,22-23H2,1-5H3/b29-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLNONALOXPIDN-ZTKZIYFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)CN3C(=O)C(=CC4=CC5=C(C=C4)OCO5)N=C3SCCC(C)CCC=C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)CN3C(=O)/C(=C\C4=CC5=C(C=C4)OCO5)/N=C3SCCC(C)CCC=C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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